5-Isoxazolol, 3-phenyl-
Overview
Description
5-Isoxazolol, 3-phenyl- is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Biological Activity
5-Isoxazolol, 3-phenyl- is an organic compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of 5-Isoxazolol, 3-phenyl-, including its interactions with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-Isoxazolol, 3-phenyl- is with a molecular weight of approximately 161.16 g/mol. Its structure features a phenyl group attached to the isoxazole ring, which contributes to its aromatic properties and potential biological activities.
Synthesis Methods
Various synthetic routes have been developed for the preparation of 5-Isoxazolol, 3-phenyl-. Common methods include:
- 1,3-Dipolar Cycloaddition Reactions : This method involves the reaction of nitrile oxides with alkenes or alkynes to form isoxazole derivatives.
- Condensation Reactions : These involve the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds.
Biological Activity
Research indicates that 5-Isoxazolol, 3-phenyl- exhibits notable biological activities:
- Antimicrobial Activity : The compound has shown promising results in inhibiting various bacterial strains. Studies suggest that it may function as an enzyme inhibitor and antimicrobial agent, making it a candidate for developing new antibiotics .
- Antitubercular Properties : Similar isoxazole derivatives have been studied for their efficacy against Mycobacterium tuberculosis, showing potential as effective antimycobacterial agents due to low cytotoxicity towards eukaryotic cells and high selectivity towards other microorganisms .
Interaction Studies
Key findings from interaction studies reveal that 5-Isoxazolol, 3-phenyl- interacts with several biological molecules:
- It has been noted for its ability to bind with high affinity to multiple receptors, indicating its potential use in drug development targeting various diseases.
- The compound's unique arrangement of functional groups allows it to act as both an enzyme inhibitor and an antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of 5-Isoxazolol, 3-phenyl-. Below is a table summarizing these compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Phenylisoxazole | C9H7N O | Lacks hydroxyl group; primarily studied for neuroactivity. |
5-Methylisoxazole | C6H7N O | Methyl substitution alters reactivity and solubility. |
4-Isopropylisoxazole | C10H13N O | Isopropyl group enhances lipophilicity; studied for anti-inflammatory effects. |
Case Studies
Recent studies have focused on the pharmacological potential of 5-Isoxazolol, 3-phenyl-. For instance:
- Antimicrobial Efficacy : A study demonstrated that derivatives of isoxazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the isoxazole core could enhance activity against resistant strains .
- Structure–Activity Relationship (SAR) : Research into SAR has revealed that specific substitutions on the isoxazole ring can dramatically influence biological activity. This has led to the identification of novel compounds with improved efficacy against M. tuberculosis while minimizing toxicity .
Properties
IUPAC Name |
3-phenyl-2H-1,2-oxazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-6,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZNCUHIYJBAMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)ON2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | N-PHENYLMALEISOIMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20899 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901168, DTXSID80945940 | |
Record name | 3-Phenyl-1,2-oxazol-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-1,2-oxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7713-79-3, 23253-51-2 | |
Record name | N-PHENYLMALEISOIMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20899 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Phenylmaleisoimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007713793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-1,2-oxazol-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-1,2-oxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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